![molecular formula C21H17ClN4O2 B2356381 9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539846-96-3](/img/structure/B2356381.png)
9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one , often referred to as compound 7a , has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The structure of compound 7a consists of a triazoloquinazolinone scaffold with specific substituents that influence its biological properties. The synthesis involves several key steps:
- Starting Materials : Substituted methyl benzoate or benzoyl chloride is used as the starting material.
- Hydrazinolysis : This step produces benzohydrazide derivatives.
- Cyclization : The key intermediate is synthesized by reacting with S-methylisothiourea sulfate.
- Chiral Resolution : Enantiomers are resolved to evaluate their bioactivity.
A detailed synthetic route can be found in the literature .
Pharmacological Evaluation
Compound 7a has been evaluated for its agonistic activity towards the RXFP4 receptor. Key findings include:
- EC50 Values : The compound exhibited an effective concentration (EC50) of approximately 0.15μM for RXFP4 activation.
- Efficacy : The efficacy was reported at 60.8% compared to forskolin-stimulated controls in CHO-K1 cells overexpressing RXFP4 .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of the 2-chlorophenyl group is crucial for maintaining RXFP4 binding affinity.
- Substituting the triazole moiety with other heterocycles significantly reduces agonistic activity. For instance, replacing the triazole with a pyrazole resulted in a complete loss of activity .
Anticancer Activity
Recent studies have explored the anticancer potential of compound 7a:
- In vitro Studies : Compound 7a demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
- Mechanism of Action : It appears to induce apoptosis through modulation of key signaling pathways involved in cell survival and proliferation .
Antioxidant Properties
In addition to its anticancer effects, compound 7a has been evaluated for antioxidant activities:
- DPPH Assay : The compound showed notable scavenging activity against DPPH radicals, suggesting potential protective effects against oxidative stress .
Data Tables
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects in several areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines and inhibit cell proliferation. For example:
- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 5.0 µM (apoptosis induction)
- MDA-MB-231: 7.5 µM (cell cycle arrest)
- A549: 10.0 µM (inhibition of proliferation)
Enzyme Inhibition
The compound has demonstrated the ability to inhibit key enzymes involved in cancer progression:
- Histone Deacetylase (HDAC) : Moderate inhibition (40–75% residual activity), which is crucial for altering gene expression associated with cancer.
Biological Studies
The compound's biological activity has been explored through various studies that highlight its interaction with biological targets:
- Fluorescent Probes : Derivatives have been developed for selective detection of Fe³⁺ ions.
- Receptor Binding Studies : Investigations into the binding affinities for different receptors have shown promising results for potential therapeutic applications.
Case Studies
Several studies have documented the effectiveness of this compound in preclinical models:
- Study on HeLa Cells : Demonstrated significant apoptosis induction at low concentrations.
- In Vivo Studies : Ongoing research aims to evaluate the efficacy and safety profiles in animal models.
Eigenschaften
IUPAC Name |
9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-15-5-2-1-4-14(15)19-18-16(6-3-7-17(18)28)23-21-24-20(25-26(19)21)12-8-10-13(27)11-9-12/h1-2,4-5,8-11,19,27H,3,6-7H2,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVGAGBCVHWDID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)C4=CC=C(C=C4)O)N2)C5=CC=CC=C5Cl)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.